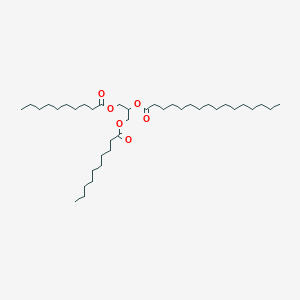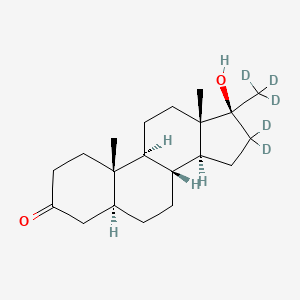
4,8-Dichloro-1,5-dinitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dichloro-1,5-dinitronaphthalene is a versatile chemical compound with the molecular formula C10H4Cl2N2O4 and a molecular weight of 287.06 g/mol . This compound is primarily used as a building block in the synthesis of complex organic molecules and serves as a reagent and specialty chemical in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-1,5-dinitronaphthalene typically involves the nitration of 4,8-dichloronaphthalene. The process begins with the slow addition of naphthalene to a mixed acid (22% nitric acid, 58% sulfuric acid, 20% water) at 40°C. The temperature is then raised to 80°C over four hours, resulting in a mixture of 1,5- and 1,8-dinitronaphthalenes . Fractional crystallization or solvent extraction is used to separate the isomers, yielding this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dichloro-1,5-dinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The reduction of this compound yields 4,8-dichloro-1,5-diaminonaphthalene.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,8-Dichloro-1,5-dinitronaphthalene is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of 4,8-Dichloro-1,5-dinitronaphthalene involves its interaction with molecular targets through its nitro and chloro groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of derivatives with specific biological or chemical activities .
Vergleich Mit ähnlichen Verbindungen
1,5-Dinitronaphthalene: Similar in structure but lacks the chloro substituents, making it less reactive in certain substitution reactions.
1,8-Dinitronaphthalene: Another isomer with different reactivity and applications.
Uniqueness: 4,8-Dichloro-1,5-dinitronaphthalene is unique due to the presence of both nitro and chloro groups, which enhance its reactivity and versatility in chemical synthesis and research applications .
Eigenschaften
Molekularformel |
C10H4Cl2N2O4 |
|---|---|
Molekulargewicht |
287.05 g/mol |
IUPAC-Name |
1,5-dichloro-4,8-dinitronaphthalene |
InChI |
InChI=1S/C10H4Cl2N2O4/c11-5-1-3-7(13(15)16)10-6(12)2-4-8(9(5)10)14(17)18/h1-4H |
InChI-Schlüssel |
KDTOAZBMBSVITO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=C(C2=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)


![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)



![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)

![5-fluoro-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B13407020.png)
